Methylamino-PEG5-azide

Overview

Description

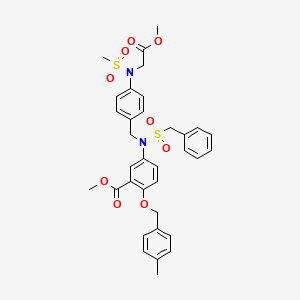

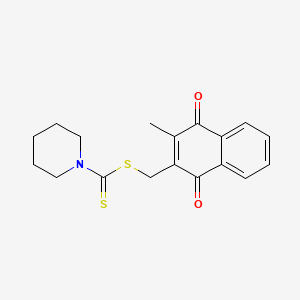

Methylamino-PEG5-azide is a PEG derivative containing an azide group and a methylamino group. The azide group enables Click Chemistry. The methylamine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The hydrophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Synthesis and End-Group Quantification

- Synthesis and Facile End-Group Quantification of Functionalized PEG Azides : This research focuses on the synthesis of azido-functionalized poly(ethylene glycol) (PEG) derivatives for conjugation chemistry and targeted drug delivery. The study emphasizes the importance of quantifying azide incorporation in PEG polymers and describes a method for facile NMR-based quantitative end-group analysis of bifunctional azido PEGs (Semple et al., 2016).

Amphiphilic Triblock Copolymers

- Synthesis and Characterization of Amphiphilic Triblock Copolymers : This paper discusses the synthesis of poly(β-alanine-b-ethylene glycol-b-β-alanine) and poly(α-methyl β-alanine-b-ethylene glycol-b-α-methyl β-alanine) amphiphilic ABA triblock copolymers via “click” chemistry, using terminally azide poly-β-alanine and poly(α-methyl β-alanine) in conjunction with dipropargylated polyethylene glycol (Çatıker et al., 2018).

Drug Delivery Applications

- F-18 Labeled RGD Probes for PET Imaging : This study presents the preparation of fluorine-substituted monomeric and dimeric cRGD peptide derivatives, including cRGD-PEG5-ADIBOT-F, for use in positron emission tomography (PET) imaging. The research highlights the significance of strain-promoted alkyne azide cycloaddition (SPAAC) reaction in the development of these probes (Kim et al., 2015).

DNA Methylation and Cancer Therapy

- Design and Synthesis of Water-Soluble Grifolin Prodrugs : This paper discusses the synthesis of PEG5-Grifolin, a water-miscible prodrug of grifolin, for DNMT1 down-regulation in cancer therapy. The study emphasizes the enhanced stability and effectiveness of PEG5-Grifolin in suppressing tumor growth and downregulating DNMT1 (Wang et al., 2021).

Optical Properties and Aggregation

- Optical Properties and Aggregation of Novel Azo-Dyes : This research explores the optical properties and aggregation of novel azo-dyes with an oligo(ethylene glycol) side chain, highlighting their behavior in different environments (Rivera et al., 2006).

Copolymer Synthesis and Functionalization

- Synthesis and Evaluation of Clickable Block Copolymers for Targeted Nanoparticle Drug Delivery : This study focuses on the synthesis of a heterofunctional polyethylene glycol (PEG), HO-PEG-azide, and its application in the generation of functional diblock copolymers for drug delivery (Zhang et al., 2012).

Mechanism of Action

Target of Action

Methylamino-PEG5-azide is primarily used as a PROTAC linker . The compound’s primary targets are proteins that can be degraded by the ubiquitin-proteasome system . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells .

Mode of Action

The compound contains an azide group that enables Click Chemistry . This azide group can react with alkyne or cyclooctyne groups to form stable triazole linkages . This reaction is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

This compound is involved in the ubiquitin-proteasome pathway . PROTACs, which use this compound as a linker, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound’s ADME properties The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially impact its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the formation of stable triazole linkages through Click Chemistry . This enables the conjugation of drugs or nanoparticles with targeting moieties, such as antibodies or peptides, which can improve their delivery to specific cells or tissues .

Action Environment

It’s worth noting that the reactions it participates in, such as cuaac and spaac, may be influenced by factors like temperature, ph, and the presence of catalytic agents .

Biochemical Analysis

Biochemical Properties

Methylamino-PEG5-azide plays a significant role in biochemical reactions, particularly in the field of click chemistry. The azide group in this compound enables it to undergo CuAAC with alkyne-containing molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugating biomolecules. The methylamino group in this compound is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones and aldehydes), allowing it to form covalent bonds with a variety of biomolecules .

This compound interacts with enzymes, proteins, and other biomolecules through these reactive groups. For example, it can be used to label proteins with azide groups, which can then be conjugated to alkyne-functionalized nanoparticles or other solid supports. This interaction is facilitated by the hydrophilic PEG spacer, which increases the solubility of this compound in aqueous media and reduces steric hindrance, allowing for efficient bioconjugation .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It can influence cell function by modifying proteins and other biomolecules through click chemistry reactions. For instance, this compound can be used to immobilize proteins on solid supports, enhancing their stability and activity. This immobilization can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key proteins .

In addition, this compound can be used to deliver drugs or other therapeutic agents to specific cells or tissues. The PEG spacer in this compound improves the solubility and stability of these agents, allowing for more efficient delivery and uptake by cells. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism, depending on the nature of the delivered agents .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azide group in this compound reacts with alkyne-containing molecules to form stable triazole linkages, while the methylamino group reacts with carboxylic acids, activated NHS esters, and carbonyl groups. These reactions allow this compound to modify proteins, enzymes, and other biomolecules, altering their activity and function .

This compound can also influence gene expression by modifying transcription factors or other regulatory proteins. For example, it can be used to conjugate transcription factors to nanoparticles, enhancing their stability and activity. This can lead to changes in gene expression and cellular metabolism, depending on the nature of the modified proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or moisture. This degradation can affect its ability to participate in click chemistry reactions and modify biomolecules .

Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. These effects can vary depending on the concentration and duration of exposure, as well as the specific cell types and experimental conditions .

properties

IUPAC Name |

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O5/c1-15-2-4-18-6-8-20-10-12-22-13-11-21-9-7-19-5-3-16-17-14/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHWWGQHCQSYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

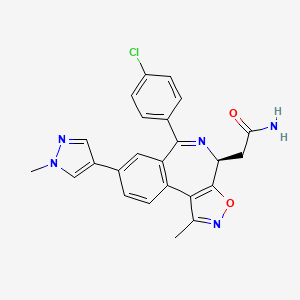

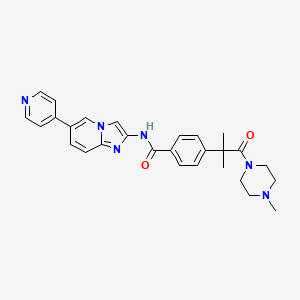

![4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B608905.png)

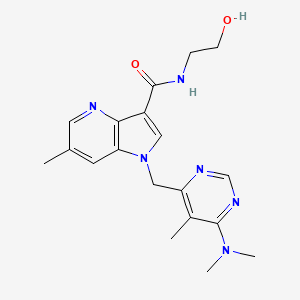

![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)